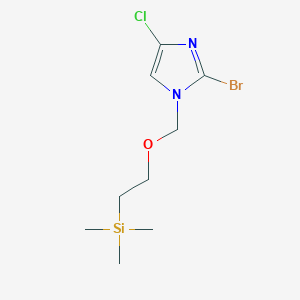

2-bromo-4-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Bromo-4-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole (BCTMEI) is an organosilicon compound with a wide range of applications in the fields of science, engineering, and medicine. It is a versatile compound that can be synthesized in a variety of ways, and can be used in a variety of scientific experiments. BCTMEI has a unique structure, with a combination of bromine, chlorine, and trimethylsilyl groups. This structure gives BCTMEI a range of properties that make it useful in a variety of applications.

科学的研究の応用

Chemical Synthesis and Derivatives

Halogenation and Derivatives Synthesis : The compound 2,2′-Bi-1H-imidazole, when protected with the [2-(trimethylsilyl)ethoxy]methyl (SEM) blocking group, leads to monohalogenated derivatives upon treatment with N-bromosuccinimide or N-chlorosuccinimide, showcasing its utility in chemical synthesis (Matthews, Whitten, & MccarthyJames, 1987).

Synthesis of Cyano-Substituted Derivatives : The synthesis of potassium 4-cyano-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole-2-carboxylate demonstrates the application of the SEM-protected cyanoimidazole in introducing carboxylate groups, further expanding its synthetic applications (Wall, Schubert, & IlligCarl, 2008).

Sandmeyer Type Reaction : The compound is involved in the conversion of 2-mercapto-1-methyl-imidazoline into 2-bromo-1-methyl-imidazole in the presence of copper(I) bromide, a key reaction in organic synthesis (Lobana, Sultana, & Butcher, 2011).

Protection in Lithiation Reactions : The [2-(trimethylsilyl)ethoxy]methyl function serves as a suitable N-1 protecting group in lithiation reactions with pyrazoles and 1,2,4-triazoles, highlighting its role in protecting groups in synthetic chemistry (Fugina, Holzer, & Wasicky, 1992).

Application in Drug Synthesis

- Anticancer Agents Synthesis : A novel series of tubulin polymerization inhibitors based on the 1-(3′,4′,5′-trimethoxyphenyl)-2-aryl-1H-imidazole scaffold, designed as cis-restricted combretastatin A-4 analogues, was synthesized. This demonstrates its potential as a backbone in creating anticancer drugs (Romagnoli et al., 2016).

Crystallography and Structural Analysis

Crystal Structure Analysis : Studies on imidazoles, including derivatives of 2-bromo-4-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole, provide insight into their intermolecular interactions and energy frameworks. This is crucial for understanding the properties and potential applications of these compounds (Macías et al., 2018).

Novel Benzyl-Substituted Complexes : Research into benzyl- or 4-cyanobenzyl-substituted N-heterocyclic (bromo)(carbene)silver(I) and (carbene)(chloro)gold(I) complexes, using imidazole derivatives, contributes to the development of new compounds with potential applications in fields like catalysis and material science (Patil et al., 2011).

特性

IUPAC Name |

2-[(2-bromo-4-chloroimidazol-1-yl)methoxy]ethyl-trimethylsilane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16BrClN2OSi/c1-15(2,3)5-4-14-7-13-6-8(11)12-9(13)10/h6H,4-5,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZGQGSVEMSHMAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCOCN1C=C(N=C1Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BrClN2OSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-4-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-acetylphenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2449542.png)

![3-[(2-Nitrophenyl)sulfonylamino]azetidine-3-carboxamide](/img/structure/B2449543.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2449549.png)

![N-[(2-chlorophenyl)methyl]-5-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide](/img/structure/B2449550.png)

![6-(4-Methoxyphenyl)-5-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-YL]pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B2449552.png)

![5-[3-(4-Methoxyphenyl)prop-2-enylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2449557.png)

![4-methoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2449561.png)

![3-allyl-9-(4-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2449562.png)